molecular formula C11H10ClN3O3 B15346055 N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride CAS No. 77234-68-5

N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride

Cat. No.: B15346055
CAS No.: 77234-68-5
M. Wt: 267.67 g/mol
InChI Key: UWMYYVKXEQTENE-UHFFFAOYSA-N
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Description

N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with imidazole in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form nitroso derivatives or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.

Scientific Research Applications

N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

  • Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 4-Nitrobenzoyl chloride: Used in the synthesis of various derivatives and intermediates.

  • Imidazole: A versatile compound with applications in pharmaceuticals and organic synthesis.

  • N-((4-Nitrobenzoyl)ethyl)imidazole hydrochloride: A structural analog with similar reactivity and applications.

These compounds share similarities in their chemical structure but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Properties

CAS No.

77234-68-5

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;chloride

InChI

InChI=1S/C11H9N3O3.ClH/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17;/h1-6,8H,7H2;1H

InChI Key

UWMYYVKXEQTENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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